N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea
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Overview
Description
N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea is a complex organic compound that features an adamantane moiety, a carbamothioyl group, and a triethoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to form 1-bromoadamantane, followed by a series of reactions to introduce the carbamothioyl and triethoxybenzamide groups . The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to improve the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the compound’s stability and facilitate its interaction with biological membranes. The carbamothioyl group can form covalent bonds with target proteins, leading to the inhibition of their activity. The triethoxybenzamide structure may contribute to the compound’s ability to interact with various enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-[1-(1-adamantyl)ethyl]-N'-(3,4,5-triethoxybenzoyl)thiourea is unique due to its combination of an adamantane moiety, a carbamothioyl group, and a triethoxybenzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds like APICA and APINACA, it offers different reactivity and potential therapeutic benefits .
Properties
CAS No. |
445420-14-4 |
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Molecular Formula |
C26H38N2O4S |
Molecular Weight |
474.7g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethylcarbamothioyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H38N2O4S/c1-5-30-21-11-20(12-22(31-6-2)23(21)32-7-3)24(29)28-25(33)27-16(4)26-13-17-8-18(14-26)10-19(9-17)15-26/h11-12,16-19H,5-10,13-15H2,1-4H3,(H2,27,28,29,33) |
InChI Key |
OPEHFVMQMBQWOA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC(C)C23CC4CC(C2)CC(C4)C3 |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NC(C)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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